molecular formula C8H9N5O2S B11061842 2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide

2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11061842
M. Wt: 239.26 g/mol
InChI Key: AMDNDMJLUPJWOP-UHFFFAOYSA-N
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Description

2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C8H9N5O2S It is a derivative of benzenesulfonamide, featuring a tetrazole ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . This method can be adapted to produce derivatives by starting from different substituted amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group. This structure imparts specific chemical properties, such as high thermal stability and the ability to participate in a wide range of chemical reactions. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

2-methyl-5-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C8H9N5O2S/c1-6-2-3-7(13-5-10-11-12-13)4-8(6)16(9,14)15/h2-5H,1H3,(H2,9,14,15)

InChI Key

AMDNDMJLUPJWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N

Origin of Product

United States

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